molecular formula C14H19NO2 B12280925 tert-Butyl methyl(4-vinylphenyl)carbamate

tert-Butyl methyl(4-vinylphenyl)carbamate

Cat. No.: B12280925
M. Wt: 233.31 g/mol
InChI Key: NNEVIHMHALMUSB-UHFFFAOYSA-N
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Description

tert-Butyl methyl(4-vinylphenyl)carbamate: is an organic compound with the molecular formula C14H19NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(4-vinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-vinylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable methods compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl methyl(4-vinylphenyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: tert-Butyl methyl(4-vinylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate bonds makes it useful in various biochemical assays .

Medicine: Its stability and reactivity make it a suitable candidate for medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique properties enable the production of high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-vinylphenyl)carbamate involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl methyl(4-vinylphenyl)carbamate stands out due to its specific reactivity and stability. Its ability to form stable carbamate bonds under mild conditions makes it particularly valuable in organic synthesis and medicinal chemistry. Additionally, its vinyl group provides unique opportunities for further functionalization and polymerization .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl N-(4-ethenylphenyl)-N-methylcarbamate

InChI

InChI=1S/C14H19NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h6-10H,1H2,2-5H3

InChI Key

NNEVIHMHALMUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=C

Origin of Product

United States

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